Ethyl 3-[4-(Aminosulfonyl)phenyl]propanoate
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Overview
Description
ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE: is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is a small molecule with a molecular formula of C11H15NO4S and a molecular weight of 257.306 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE typically involves the esterification of 3-(4-aminosulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can modulate physiological processes such as respiration and acid-base balance .
Comparison with Similar Compounds
ETHYL 3-PHENYLPROPIONATE: Similar in structure but lacks the sulfonamide group.
BENZENESULFONAMIDE: Contains the sulfonamide group but lacks the ester functionality.
Uniqueness: ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE is unique due to the presence of both the ester and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 3-(4-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4S/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)17(12,14)15/h3-4,6-7H,2,5,8H2,1H3,(H2,12,14,15) |
InChI Key |
OJBJALUJMRMNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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